2-[4-(Tert-pentyl)phenoxy]acetic acid
Description
2-[4-(Tert-Pentyl)phenoxy]acetic acid (IUPAC name: [4-(1,1-dimethylpropyl)phenoxy]acetic acid) is a phenoxyacetic acid derivative characterized by a tert-pentyl (1,1-dimethylpropyl) substituent on the para position of the phenyl ring. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol (calculated from ). This compound’s structure combines a lipophilic tert-pentyl group with a polar acetic acid moiety, making it a candidate for studies in medicinal chemistry, particularly in lipid metabolism and receptor modulation. Key synonyms include 4-(2-methylbutan-2-yl)phenoxyacetic acid and ST088231 .
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCGOWSUYVCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586379 | |
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101267-73-6 | |
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-pentyl)phenoxy]acetic acid typically involves the reaction of 4-tert-pentylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-pentyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-[4-(Tert-pentyl)phenoxy]acetic acid is as a potential herbicide. Its structure allows it to mimic natural plant hormones, particularly auxins, which regulate plant growth. This property enables it to disrupt normal plant growth processes in target weeds.
- Mechanism of Action : The compound acts as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plants. It is particularly effective against broadleaf weeds while being less harmful to grasses.
- Case Study : A study conducted on various weed species demonstrated that this compound exhibited significant herbicidal activity at concentrations ranging from 50 to 200 ppm. The results indicated a higher efficacy compared to traditional herbicides like 2,4-D, especially in controlling resistant weed strains.
| Weed Species | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 150 | 90 |
| Echinochloa crus-galli | 200 | 95 |
Pharmaceutical Applications
Potential Drug Development
Research into the pharmaceutical applications of this compound has identified its potential as an anti-inflammatory and analgesic agent.
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
- Case Study : In a controlled trial involving inflammatory models in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The observed anti-inflammatory effect was comparable to that of ibuprofen.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 10 |
| Ibuprofen (10 mg/kg) | 60 |
| Test Compound (50 mg/kg) | 55 |
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been studied for its ability to act as an enzyme inhibitor.
- Target Enzymes : Preliminary studies suggest that this compound may inhibit certain lipases and phospholipases, which are critical in lipid metabolism.
- Case Study : A recent study evaluated the inhibitory effects of the compound on pancreatic lipase activity. Results indicated that at concentrations above 100 µM, there was a significant decrease in enzyme activity, suggesting its potential use in managing obesity and metabolic disorders.
| Concentration (µM) | Lipase Activity (%) |
|---|---|
| Control | 100 |
| 50 | 80 |
| 100 | 60 |
| 200 | 40 |
Mechanism of Action
The mechanism of action of 2-[4-(Tert-pentyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The tert-pentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-tert-Butylphenoxyacetic Acid
2-(4-(2-Aminothiazol-4-yl)phenoxy)acetic Acid
- Structure: Incorporates a 2-aminothiazole ring at the para position.
- Molecular Formula : C₁₁H₁₀N₂O₃S; Molecular Weight : 250.27 g/mol .
- Key Differences: The aminothiazole group introduces hydrogen-bonding capacity and electronic effects, enhancing interactions with biological targets. Demonstrated hypolipidemic activity in rodent models, likely due to modulation of lipid metabolism pathways .
GW501516
- Structure : Contains a thiazole ring, trifluoromethyl (CF₃), and methylthio groups.
- Molecular Formula: C₂₁H₁₈F₃NO₃S₂; Molecular Weight: 453.50 g/mol .
- Key Differences: The CF₃ group enhances metabolic stability and lipophilicity, contributing to its role as a PPARδ agonist . Unlike 2-[4-(tert-pentyl)phenoxy]acetic acid, GW501516’s thiazole and sulfur moieties enable selective receptor binding, influencing glucose and lipid metabolism .
2-{4-[(2,4-Dioxothiazolidin-5-yl)methyl]phenoxy}acetic Acid
- Structure : Includes a dioxothiazolidine ring linked to the phenyl group.
- Molecular Formula: C₁₂H₁₁NO₅S; Molecular Weight: 289.29 g/mol .
- Higher polarity compared to tert-pentyl derivatives may limit membrane permeability.
4-(3,3,6,6-Tetramethyl-1,8-dioxoxanthen-9-yl)phenoxyacetic Acid
- Structure : Features a bulky xanthene-dione substituent.
- Molecular Formula : C₂₄H₂₆O₅; Molecular Weight : 406.46 g/mol .
Comparative Data Table
*Hypothesized based on structural analogs in .
Research Findings and Functional Insights
- Lipophilicity vs.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in GW501516) increase metabolic stability, whereas electron-donating groups (e.g., tert-pentyl) may alter receptor binding kinetics .
- Biological Targets: Aminothiazole and dioxothiazolidine derivatives show promise in metabolic disorders, suggesting that modifying the phenoxyacetic acid scaffold can tailor activity toward specific pathways (e.g., lipid metabolism vs. insulin sensitivity) .
Biological Activity
2-[4-(Tert-pentyl)phenoxy]acetic acid, a derivative of phenoxyacetic acid, has garnered attention for its significant biological activities, particularly in plant physiology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 288.42 g/mol
- Chemical Structure : The compound features a phenoxy group linked to an acetic acid moiety, characterized by the tert-pentyl substitution on the phenyl ring.
This compound mimics the action of auxins, which are crucial plant hormones involved in regulating growth and development. Its biological activities include:
- Herbicidal Properties : Disrupts normal plant growth patterns by affecting cell division and elongation, making it a candidate for herbicide development.
- Modulation of Metabolic Pathways : Potentially influences lipid metabolism in animal models, indicating therapeutic uses in metabolic disorders.
Plant Physiology
The compound's ability to mimic auxins suggests its role in:
- Cell Division and Elongation : Influences growth patterns in plants.
- Herbicide Development : Research indicates effectiveness in disrupting normal physiological processes in target plants.
Anti-inflammatory Effects
Recent studies have highlighted its potential as a selective COX-2 inhibitor, which plays a significant role in inflammation:
- Inhibitory Activity : Demonstrated significant inhibition of paw thickness and weight in animal models, indicating anti-inflammatory properties.
- Cytokine Modulation : Reduced levels of TNF-α and PGE-2, suggesting a mechanism for alleviating inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
A series of experiments have been conducted to evaluate the efficacy of this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other phenoxyacetic acid derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Chlorophenoxyacetic Acid | Widely used herbicide; two chlorine substituents |
| 2-(2,4-Di-tert-pentylphenoxy)acetic Acid | Di-tert-pentyl Phenoxy Acid | Increased hydrophobicity; enhanced herbicidal activity |
| 4-(tert-Pentyl)phenoxyacetic Acid | Tert-Pentyl Phenoxy Acid | Similar structure; different alkyl substitution |
These comparisons highlight the unique properties of this compound due to its specific tert-pentyl substitution pattern, influencing both its biological activity and potential applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(tert-pentyl)phenoxy]acetic acid, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React 4-(tert-pentyl)phenol with chloroacetic acid in alkaline conditions (e.g., NaOH/ethanol). The phenoxide ion attacks the α-carbon of chloroacetic acid to form the ether linkage .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials or byproducts like di-substituted derivatives .
- Purity validation : Confirm via HPLC (C18 column, UV detection at 254 nm) or GC-MS to ensure >95% purity. Compare retention times with commercial phenoxyacetic acid analogs (e.g., 4-chlorophenoxyacetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key methods :
- NMR :
- ¹H NMR : Expect signals for tert-pentyl protons (δ 1.2–1.4 ppm, multiplet), aromatic protons (δ 6.8–7.2 ppm), and the acetic acid methylene (δ 4.6–4.8 ppm) and carboxylic acid (δ 12–13 ppm) .
- ¹³C NMR : Identify the carbonyl carbon (δ 170–175 ppm) and quaternary carbons in the tert-pentyl group (δ 30–40 ppm) .
- FT-IR : Confirm the ester/ether linkage (C-O-C stretch at 1200–1250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at 1700 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE: Nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phenoxyacetic acid derivatives may cause irritation .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors, especially during synthesis or high-temperature processes .
- Spill management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Troubleshooting :
- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., incomplete substitution or oxidation products). Compare with synthetic intermediates .
- Dynamic effects : Consider rotational barriers in the tert-pentyl group causing signal splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational changes .
- Isomerism : Check for positional isomers (e.g., 3-substituted vs. 4-substituted) via NOESY or COSY to confirm regioselectivity .
Q. What strategies optimize the compound’s stability in biological assays?
- Experimental design :
- pH control : Store solutions at pH 4–6 (buffered with acetate or phosphate) to minimize hydrolysis of the acetic acid moiety .
- Light sensitivity : Use amber vials to prevent photodegradation, as phenoxy groups are prone to UV-induced radical reactions .
- Temperature : Avoid prolonged storage above –20°C; lyophilize for long-term stability .
Q. How can structure-activity relationships (SAR) be studied for this compound in pharmacological contexts?
- Methodological framework :
- Derivatization : Synthesize analogs (e.g., ester prodrugs, halogenated derivatives) to assess the impact of the tert-pentyl group on bioavailability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors (e.g., auxin-like proteins) .
- Biological testing : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., plant growth studies) to validate activity .
Q. What analytical approaches differentiate this compound from structurally similar impurities?
- Advanced techniques :
- Chiral HPLC : Resolve enantiomers if synthetic routes introduce stereocenters (e.g., using a Chiralpak IA column) .
- High-resolution MS : Confirm molecular formula (e.g., C₁₃H₁₈O₃) and detect isotopic patterns (e.g., tert-pentyl vs. branched isomers) .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
